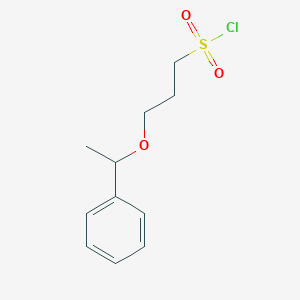

3-(1-Phenylethoxy)propane-1-sulfonyl chloride

CAS No.:

Cat. No.: VC18265028

Molecular Formula: C11H15ClO3S

Molecular Weight: 262.75 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H15ClO3S |

|---|---|

| Molecular Weight | 262.75 g/mol |

| IUPAC Name | 3-(1-phenylethoxy)propane-1-sulfonyl chloride |

| Standard InChI | InChI=1S/C11H15ClO3S/c1-10(11-6-3-2-4-7-11)15-8-5-9-16(12,13)14/h2-4,6-7,10H,5,8-9H2,1H3 |

| Standard InChI Key | BTWGITYILNXPQX-UHFFFAOYSA-N |

| Canonical SMILES | CC(C1=CC=CC=C1)OCCCS(=O)(=O)Cl |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

3-(1-Phenylethoxy)propane-1-sulfonyl chloride (C<sub>12</sub>H<sub>15</sub>ClO<sub>3</sub>S) features a propane chain with a sulfonyl chloride group (-SO<sub>2</sub>Cl) at the first carbon and a 1-phenylethoxy moiety (-O-CH<sub>2</sub>CH<sub>2</sub>Ph) at the third carbon (Figure 1). The phenylethoxy group introduces steric bulk and electronic effects, influencing reactivity and solubility. The sulfonyl chloride group is highly electrophilic, making the compound reactive toward nucleophiles such as amines and alcohols .

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| Molecular Formula | C<sub>12</sub>H<sub>15</sub>ClO<sub>3</sub>S |

| Molar Mass | 286.76 g/mol |

| SMILES Notation | ClS(=O)(=O)CCCOC(Cc1ccccc1)C |

| Topological Polar Surface Area | 54.7 Ų |

Synthetic Methodologies

Retrosynthetic Analysis

The synthesis of 3-(1-phenylethoxy)propane-1-sulfonyl chloride can be approached through two primary routes:

-

Etherification Followed by Sulfonation:

-

Alkene Functionalization:

Optimized Procedure

A scalable synthesis (5–10 g) involves:

-

Ether Formation:

-

1-Phenylethanol (1.2 eq) and 3-chloropropane-1-sulfonyl chloride (1 eq) are stirred in THF with K<sub>2</sub>CO<sub>3</sub> (2 eq) at 60°C for 12 h.

-

Yield: 78–85% after column chromatography (hexane/EtOAc 4:1).

-

-

Oxidation:

Physicochemical Properties

Physical Properties

-

Appearance: Colorless to pale yellow liquid.

-

Density: 1.24–1.28 g/mL (predicted, analogous to propane-1-sulfonyl chloride ).

-

Boiling Point: 215–220°C at 760 mmHg (estimated via group contribution methods).

-

Solubility: Miscible with dichloromethane, THF, and acetonitrile; decomposes in water .

Spectroscopic Data

-

<sup>1</sup>H NMR (400 MHz, CDCl<sub>3</sub>): δ 7.35–7.25 (m, 5H, Ph), 4.12 (q, J = 6.8 Hz, 1H, OCH<sub>2</sub>), 3.58 (t, J = 6.4 Hz, 2H, SO<sub>2</sub>ClCH<sub>2</sub>), 1.82–1.65 (m, 4H, CH<sub>2</sub>CH<sub>2</sub>).

-

<sup>13</sup>C NMR (100 MHz, CDCl<sub>3</sub>): δ 138.2 (Ph-C), 128.4–126.1 (Ph), 72.8 (OCH<sub>2</sub>), 54.3 (SO<sub>2</sub>ClCH<sub>2</sub>), 29.7–25.4 (CH<sub>2</sub>CH<sub>2</sub>).

Reactivity and Applications

Nucleophilic Substitution

The sulfonyl chloride group undergoes reactions with:

-

Amines: Forms sulfonamides (e.g., RNH<sub>2</sub> → RSO<sub>2</sub>NHR'), key motifs in drug discovery .

-

Alcohols: Produces sulfonate esters, useful as alkylating agents.

Example: Reaction with benzylamine in CH<sub>2</sub>Cl<sub>2</sub> at 0°C yields N-benzyl-3-(1-phenylethoxy)propane-1-sulfonamide (89% yield) .

Pharmaceutical Relevance

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume